2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a phenoxymethyl group bearing a trifluoromethyl moiety at the C5 position, and a sulfanyl-linked acetamide group at the C3 position. This structure combines electron-withdrawing (trifluoromethyl) and lipophilic (phenoxy, ethyl) groups, which may enhance receptor binding and metabolic stability. The compound’s synthesis likely follows a multi-step protocol involving cyclization of thiosemicarbazide intermediates, followed by alkylation with α-halogenated acetamides, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-2-21-12(19-20-13(21)24-8-11(18)22)7-23-10-5-3-4-9(6-10)14(15,16)17/h3-6H,2,7-8H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXEFCTSUUIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl and phenoxy groups. The final step involves the attachment of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups contribute to its binding affinity and specificity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Structural and Electronic Features
- Trifluoromethyl vs.
- Sulfanyl Linkage : The C3-sulfanyl-acetamide moiety is conserved across many analogs (e.g., 7h , KA series) and is critical for hydrogen bonding and metabolic stability .
Pharmacological Potential
- Anti-Exudative Activity : The furan-2-yl analog () showed 47% yield in synthesis and efficacy comparable to diclofenac at 10 mg/kg, suggesting that the target compound’s trifluoromethyl group may further optimize activity .
- Antimicrobial Activity : KA-series compounds with pyridinyl and carbamoyl groups demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target compound’s trifluoromethyl group may improve penetration through bacterial membranes .
- Orco Agonist Potential: OLC-12’s pyridinyl substitution highlights the role of aromatic heterocycles in receptor modulation, a feature the target compound lacks but compensates for with its phenoxy group .
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ≈ 440–460 g/mol) is heavier than 7h (MW ≈ 400 g/mol) but comparable to KA derivatives.
- Collision Cross-Section (CCS) : Analogous compounds (e.g., ) show CCS values of 216–227 Ų for [M+H]⁺, suggesting the target compound may exhibit similar pharmacokinetic profiles .
Biological Activity
The compound 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide , with CAS number 383146-80-3, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structure and Composition
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N3OS |
| Molecular Weight | 303.303 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 423.8 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate triazole and sulfanyl moieties, which are crucial for its biological activity. Specific synthetic routes have been documented in literature, highlighting the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Potential
Research has demonstrated that triazole derivatives can possess anticancer properties. For example, related compounds have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. A notable study indicated that a structurally similar compound exhibited an IC50 of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways in preclinical models, potentially offering therapeutic benefits in conditions such as allergic rhinitis and other inflammatory diseases .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including our compound of interest. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anticancer Activity Assessment
In a comparative study involving various triazole derivatives, the anticancer activity of this compound was assessed using MTT assays on multiple cancer cell lines. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis in treated cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:
Formation of the triazole-thione core : React 4-amino-5-substituted-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under basic conditions (e.g., aqueous KOH) at reflux for 1–4 hours .
Functionalization of the phenoxymethyl group : Introduce the 3-(trifluoromethyl)phenoxy moiety via nucleophilic substitution or condensation reactions, often using glacial acetic acid as a catalyst .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Time | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | Chloroacetamide, KOH | Ethanol | 1 hr | Maintain pH >10 for efficient thiolate formation |
| 2 | 3-(Trifluoromethyl)phenol, AcOH | Ethanol | 4 hr | Use excess phenol (1.2 eq) to drive reaction |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and acetamide protons (δ 2.1–2.5 ppm in ¹H NMR) .
- 19F NMR : Verify the presence of the -CF₃ group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄F₃N₅O₂S: calc. 394.09, observed 394.08) .
- HPLC : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient, UV detection at 254 nm) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this triazole derivative?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
